molecular formula C20H17NO3 B12909700 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one CAS No. 88901-82-0

4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one

Cat. No.: B12909700
CAS No.: 88901-82-0
M. Wt: 319.4 g/mol
InChI Key: HEYJDQZOANIDOW-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one is a polycyclic heteroaromatic compound featuring a fused furoacridinone core. Key structural attributes include:

  • A furo[2,3-a]acridin-11-one backbone, integrating a furan ring fused to an acridinone system.
  • Substituents: A methoxy group at position 4, a methyl group at position 6, and a prop-1-en-2-yl group at position 2.
    This compound shares structural motifs with bioactive natural and synthetic derivatives, particularly in alkaloid-like frameworks. Its synthesis likely involves catalytic hydrogenation or reduction steps, as seen in analogous compounds .

Properties

CAS No.

88901-82-0

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

4-methoxy-6-methyl-2-prop-1-en-2-ylfuro[2,3-a]acridin-11-one

InChI

InChI=1S/C20H17NO3/c1-11(2)16-9-13-17(23-4)10-15-18(20(13)24-16)19(22)12-7-5-6-8-14(12)21(15)3/h5-10H,1H2,2-4H3

InChI Key

HEYJDQZOANIDOW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(C=C3C(=C2O1)C(=O)C4=CC=CC=C4N3C)OC

Origin of Product

United States

Preparation Methods

Annulation and Core Formation

  • Annulation of β-naphthols with appropriate amines or anilines is a common approach to build fused acridinone systems. Literature reports the use of β-naphthols reacting with 2-alkenyl-anilines under palladium-catalyzed conditions to form acridine derivatives, which can be further functionalized to furoacridinones.
  • Typical catalysts include Pd(OAc)2 with phosphine ligands or PdCl2(dppf)- CH2Cl2, with bases such as K2CO3 in mixed solvents (THF/H2O or NEt3) at elevated temperatures (90–120 °C) for extended periods (>16 h).

Functional Group Installation

  • Methoxy and methyl substituents are introduced either by starting from appropriately substituted precursors or by selective methylation/methoxylation reactions.
  • For example, methoxy groups can be installed via nucleophilic substitution using methanol or methoxy reagents under acidic or basic catalysis.
  • Methyl groups are often introduced via alkylation reactions using methyl halides or methylating agents in the presence of bases.

Prop-1-en-2-yl Side Chain Introduction

  • The prop-1-en-2-yl group (isopropenyl) is typically introduced via cross-coupling reactions such as Suzuki or Heck coupling.
  • For instance, 2-haloanilines or 2-haloacridines can be coupled with alkenyl boronates or alkenes using palladium catalysts under mild conditions to install the alkenyl substituent.
  • Reaction conditions include Pd catalysts, phosphine ligands, bases (K2CO3 or NEt3), and solvents like THF or acetonitrile at 90–120 °C.

Oxidation and Purification

  • Final oxidation steps to achieve the lactone (11(6H)-one) functionality and to ensure the correct oxidation state of sulfur or other heteroatoms are performed using oxidants such as hydrogen peroxide, sodium hypochlorite, or tert-butyl hydroperoxide in the presence of catalysts like sodium tungstate or vanadium complexes.
  • Reaction monitoring is done by LC or TLC to ensure completion and minimal impurities.
  • Purification involves aqueous workup, pH adjustments, organic solvent extraction, drying over anhydrous sodium sulfate, and crystallization from solvents such as acetonitrile or toluene.

Detailed Reaction Conditions and Yields

Step Reagents & Catalysts Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
Annulation of 2-haloaniline Pd(OAc)2 (1 mol%), P(o-Tol)3 (8 mol%), NEt3 NEt3 (1 M) 120 >16 - Forms 2-alkenyl-aniline intermediate
Cross-coupling for alkenyl PdCl2(dppf)- CH2Cl2 (5 mol%), K2CO3 (2 equiv) THF:H2O (10:1) 90 >16 - Suzuki coupling to install prop-1-en-2-yl group
Oxidative annulation Sodium hypochlorite, sodium hydroxide, mCPBA Dichloromethane, water 0 to 25 0.5-1 78-88 Controlled oxidation to form furoacridinone ring; pH adjusted post-reaction
Oxidation catalyst system H2O2, sodium tungstate, sodium carbonate or NaOH Methanol, water 15-25 0.7 80-88 Oxidation of sulfide to sulfoxide or lactone formation; catalyst loading critical
Purification & crystallization Acetonitrile, toluene, n-heptane - 0-55 - - Crystallization to isolate pure compound; solvent choice affects crystal quality

Research Findings and Optimization Notes

  • The oxidation step is critical for yield and purity; slow addition of oxidants and temperature control prevent side reactions and over-oxidation.
  • Use of sodium tungstate as a catalyst with hydrogen peroxide in methanol-water mixtures provides high selectivity and yields (~88%).
  • Alternative oxidants like tert-butyl hydroperoxide with vanadium catalysts yield slightly lower but acceptable yields (~79%).
  • Cross-coupling reactions require careful ligand and base selection to maximize coupling efficiency and minimize by-products.
  • Crystallization conditions (solvent, temperature, pH) significantly influence the purity and physical form of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology: In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development .

Medicine: In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be tested for anticancer, antimicrobial, or anti-inflammatory properties .

Industry: In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure might also make it suitable for use in organic electronics or as a component in advanced polymers .

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and acridine moieties could facilitate binding to DNA or proteins, influencing cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogues

(a) Chromeno-Furo-Chromenol Derivatives (Compounds 3, 4, and 5)
  • Structure: Chromeno[3,4-b]furo[2,3-h]chromene derivatives (e.g., compounds 3–5 from ) share fused furan and chromene systems but lack the acridinone core .
  • Substituents : Compound 3 has a hydroxyl group, while compounds 4 and 5 feature tetrahydro and isopropyl modifications, respectively.
  • Synthesis : Prepared via NaBH4 reduction (compound 3) or Pd/C hydrogenation (compounds 4–5), yielding high purity (95–98%) and distinct melting points (154–206°C) .
(b) Cyclopenta[c]furo[3′,2’:4,5]furo[2,3-h][1]benzopyran-11(1H)-one
  • Structure : A benzopyran-furo fused system with hydroxyl and methoxy groups ().
(c) 6,11-Dihydroxy-3-methyl-12-methylene-2-oxo-furocarboxylic Acid Derivatives
  • Structure: Prop-1-en-2-yl-substituted perhydroindeno-furan derivatives ().
  • Stereochemistry : Complex stereoisomerism (e.g., 3S,3aS,4S configurations) highlights the role of substituent positioning in reactivity .

Key Observations :

  • Substituent positioning (e.g., methoxy at C4 vs. C8/C9 in chromeno derivatives) influences steric and electronic profiles .
  • Synthetic routes for analogs emphasize Pd/C or NaBH4-mediated steps, suggesting scalability for the target compound .

Challenges and Contradictions

  • Stereochemical Complexity : highlights the role of stereochemistry in furocarboxylic acid derivatives, which may contrast with the target compound’s presumed planar structure .
  • Bioactivity Data Gaps : While some analogs (e.g., benzopyran derivatives) have documented binding affinities, data for the target compound remain speculative.

Biological Activity

4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one, with the CAS number 1261989-93-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a complex arrangement that includes a furoacridine backbone. Its molecular formula is C20H17NO3C_{20}H_{17}NO_3, indicating the presence of methoxy and alkenyl functional groups which may contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of acridine compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific mechanisms often involve modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial in cancer cell survival and proliferation .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary studies suggest that furoacridine derivatives possess antibacterial properties against a range of pathogens. For example, certain structural modifications have been shown to enhance activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Neuroprotective Effects

Emerging research indicates that compounds like this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are thought to involve antioxidant activity and the modulation of neuroinflammatory responses .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activities of related compounds:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry examined various acridine derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range .
  • Antimicrobial Testing : In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of several furoacridine compounds. The results showed that specific modifications increased efficacy against Staphylococcus aureus and Escherichia coli .
  • Neuroprotection Research : A recent investigation into neuroprotective agents found that certain acridine derivatives could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common strategy involves acid-catalyzed cyclization of precursor alkynols with substituted chromenones. For example, trifluoroacetic acid (50 mol%) and allyl-ruthenium(II) catalysts (5 mol%) in THF at 75°C selectively yield fused furoacridinones . Optimization may involve adjusting solvent polarity (e.g., dioxane vs. THF) and base concentration (e.g., KOH in water for cyclization steps) to improve yields .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : X-ray crystallography is definitive for resolving fused-ring systems. For example, ortho-methoxy and methyl substituents in similar acridinones were confirmed via C–H···O hydrogen-bonding networks and torsion angles . Complementary spectral analysis (NMR, IR, and high-resolution MS) should align with computational predictions (e.g., InChI key validation) .

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Methodological Answer : Due to its polycyclic aromatic structure, use PPE (gloves, lab coat) and work in a fume hood. Store below -20°C if unstable, as seen with structurally related 6-methoxygramine . Follow protocols for waste disposal of halogenated solvents (e.g., dichloromethane) used in synthesis .

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization be applied to synthesize derivatives of this compound?

  • Methodological Answer : Nitroarene precursors can be cyclized using Pd catalysts with formic acid derivatives as CO surrogates. For example, nitroalkene intermediates may undergo reductive coupling to form fused furoacridinones. Optimize catalyst loading (5–10 mol%) and reaction time (8–12 hours) to minimize side products .

Q. What computational methods are suitable for predicting the photophysical properties of this compound?

  • Methodological Answer : Time-dependent DFT (TD-DFT) calculations can model UV-Vis absorption spectra. Compare results with experimental data from chromenone derivatives, where methoxy groups induce bathochromic shifts . Solvent effects (e.g., acetonitrile vs. DMSO) should be incorporated using polarizable continuum models (PCM) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Dynamic effects like hindered rotation of the prop-1-en-2-yl group may cause unexpected splitting. Use variable-temperature NMR (e.g., -20°C to 60°C) to observe coalescence. For ambiguous NOE correlations, 2D-COSY or HSQC experiments can clarify proton-proton proximities .

Q. What strategies enhance the regioselectivity of substituent introduction on the furoacridinone core?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to the para position. For example, bromination of 6-methylacridinones with NBS in CCl4 selectively targets the C4 position. Steric effects from the prop-1-en-2-yl group may further influence reactivity .

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